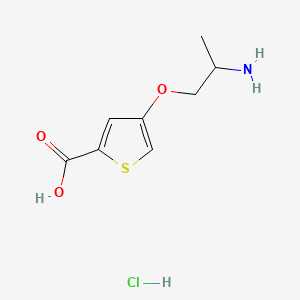![molecular formula C9H15NO B13623596 1-Azatricyclo[3.3.1.13,7]decan-4-ol CAS No. 123286-67-9](/img/structure/B13623596.png)
1-Azatricyclo[3.3.1.13,7]decan-4-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3R,4s,5S,7s)-1-azatricyclo[3311,3,7]decan-4-ol is a complex organic compound characterized by its unique tricyclic structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4s,5S,7s)-1-azatricyclo[3.3.1.1,3,7]decan-4-ol typically involves multiple steps, starting from simpler organic molecules. One common synthetic route involves the cyclization of a suitable precursor under specific conditions to form the tricyclic core. This process often requires the use of catalysts and controlled reaction environments to ensure the correct stereochemistry is achieved.
Industrial Production Methods
In an industrial setting, the production of (3R,4s,5S,7s)-1-azatricyclo[3.3.1.1,3,7]decan-4-ol may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
(3R,4s,5S,7s)-1-azatricyclo[3.3.1.1,3,7]decan-4-ol can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where functional groups on the compound are replaced by other nucleophiles.
Common Reagents and Conditions
The reactions of (3R,4s,5S,7s)-1-azatricyclo[3.3.1.1,3,7]decan-4-ol typically require specific reagents and conditions. For example, oxidation reactions may be carried out in the presence of a solvent like acetonitrile, while reduction reactions might be performed under an inert atmosphere to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound.
Aplicaciones Científicas De Investigación
(3R,4s,5S,7s)-1-azatricyclo[3.3.1.1,3,7]decan-4-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.
Industry: The compound can be utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which (3R,4s,5S,7s)-1-azatricyclo[3.3.1.1,3,7]decan-4-ol exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s unique structure allows it to bind to these targets with high specificity, leading to its observed effects.
Comparación Con Compuestos Similares
Similar Compounds
Dichloroaniline: An aniline derivative with two chlorine atoms, used in the production of dyes and herbicides.
Deoxycorticosterone: A steroid hormone with similar biological activity to that of (3R,4s,5S,7s)-1-azatricyclo[3.3.1.1,3,7]decan-4-ol.
Uniqueness
What sets (3R,4s,5S,7s)-1-azatricyclo[3.3.1.1,3,7]decan-4-ol apart from similar compounds is its tricyclic structure, which imparts unique chemical and biological properties. This structure allows for specific interactions with molecular targets that are not possible with simpler compounds.
Propiedades
Número CAS |
123286-67-9 |
|---|---|
Fórmula molecular |
C9H15NO |
Peso molecular |
153.22 g/mol |
Nombre IUPAC |
(3S,5R)-1-azatricyclo[3.3.1.13,7]decan-4-ol |
InChI |
InChI=1S/C9H15NO/c11-9-7-1-6-2-8(9)5-10(3-6)4-7/h6-9,11H,1-5H2/t6?,7-,8+,9? |
Clave InChI |
HUVHNOGBPZRWMI-VGKQMMLZSA-N |
SMILES isomérico |
C1[C@@H]2CN3C[C@@H](C2O)CC1C3 |
SMILES canónico |
C1C2CC3CN(C2)CC1C3O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


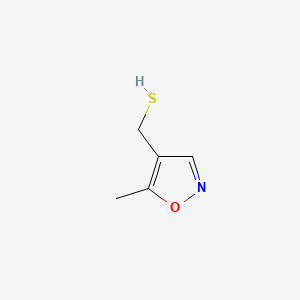
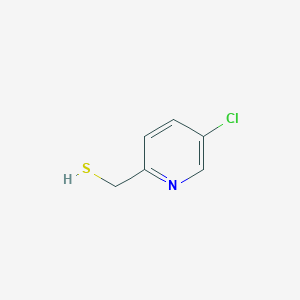
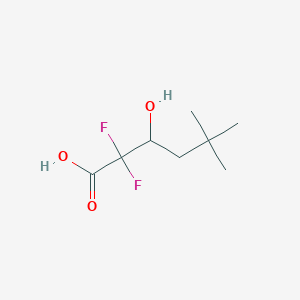
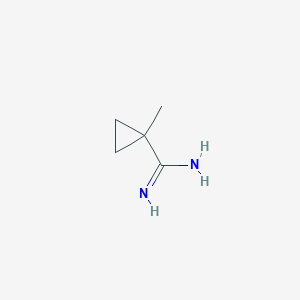
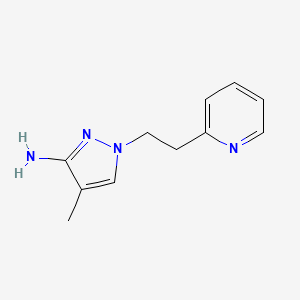
![4-amino-N-[4-(2,4-dioxo-1,3-diazinan-1-yl)-3-methoxyphenyl]butanamide hydrochloride](/img/structure/B13623547.png)
![Methyl 6-formylthieno[3,2-b]pyridine-3-carboxylate](/img/structure/B13623551.png)
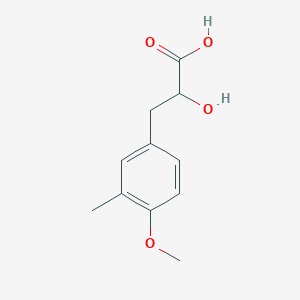
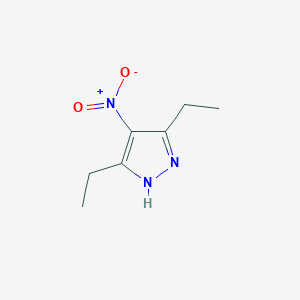
![5-(Bicyclo[2.2.1]heptan-2-ylmethyl)-1,2,4-oxadiazole-3-carboxylic acid](/img/structure/B13623564.png)
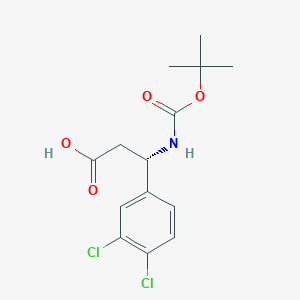
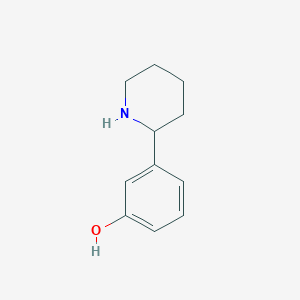
![5'-Bromo-2'-fluoro-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B13623580.png)
